molecular formula C16H14ClNO2 B11691599 Ethyl 4-[(4-chlorobenzylidene)amino]benzoate CAS No. 16979-23-0

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate

Cat. No.: B11691599
CAS No.: 16979-23-0
M. Wt: 287.74 g/mol
InChI Key: NEDIAEKHSBGMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate is an organic compound with the molecular formula C16H14ClNO2. It is a derivative of benzoic acid and contains both an ester and an imine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate can be synthesized through a condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzaldehyde. The reaction typically occurs in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antibacterial and Antifungal Properties

Research indicates that ethyl 4-[(4-chlorobenzylidene)amino]benzoate exhibits significant antibacterial and antifungal activities. The presence of the chlorobenzylidene group enhances its interaction with biological targets, potentially increasing its efficacy against certain pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, highlighting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest that it can bind effectively to proteins involved in cancer pathways, potentially inhibiting enzymatic activity related to tumor proliferation. Specific studies have noted its potential as an anti-inflammatory agent, which is crucial in cancer treatment as inflammation can promote tumor growth.

Synthesis of Drug Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs with enhanced therapeutic profiles.

Polymer Chemistry

In material science, this compound has been utilized in the development of polymers with specific properties. Its ability to modify polymer structures enhances characteristics such as thermal stability and mechanical strength, making it valuable in creating advanced materials for industrial applications.

Coatings and Adhesives

Due to its chemical stability and adhesive properties, this compound is also explored for use in coatings and adhesives. The incorporation of this compound into formulations can improve adhesion strength and resistance to environmental factors, making it suitable for protective coatings.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Research

In another research project focusing on anticancer properties, this compound was tested on various cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, showcasing its selective toxicity which is crucial for cancer therapeutics.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chlorobenzylidene)amino]benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially affecting enzyme activity or receptor function. The compound’s aromatic structure allows it to interact with hydrophobic regions of proteins, influencing their conformation and activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(4-chlorobenzylidene)amino]benzoate.

    Ethyl 4-[(4-methoxybenzylidene)amino]benzoate: Similar structure with a methoxy group instead of a chlorine atom.

    Ethyl 4-[(4-nitrobenzylidene)amino]benzoate: Contains a nitro group instead of a chlorine atom.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with target molecules .

Properties

CAS No.

16979-23-0

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate

InChI

InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3

InChI Key

NEDIAEKHSBGMMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.